![molecular formula C67H84N4O13 B11757265 methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate](/img/structure/B11757265.png)
methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, ester groups, and amide linkages, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of ester and amide bonds. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and purification methods is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate
- Other esters and amides with similar structural features.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural complexity, which may confer unique properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C67H84N4O13 |
|---|---|
Molecular Weight |
1153.4 g/mol |
IUPAC Name |
methyl 4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]-2-[3-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]propoxy]benzoate |
InChI |
InChI=1S/C67H84N4O13/c1-44(2)36-57(70-63(76)61(74)56(37-45-18-11-10-12-19-45)71-65(78)84-42-55-52-22-15-13-20-50(52)51-21-14-16-23-53(51)55)62(75)69-29-31-80-32-33-81-34-35-82-43-60(73)68-28-17-30-83-59-38-46(24-26-54(59)64(77)79-9)25-27-58(72)47-39-48(66(3,4)5)41-49(40-47)67(6,7)8/h10-16,18-27,38-41,44,55-57,61,74H,17,28-37,42-43H2,1-9H3,(H,68,73)(H,69,75)(H,70,76)(H,71,78)/b27-25+/t56-,57+,61+/m1/s1 |
InChI Key |
FGCMDRAFEITGGM-XSPAECSDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)OC)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)OC)NC(=O)C(C(CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
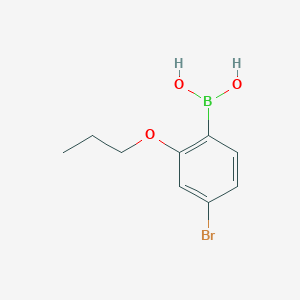
![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
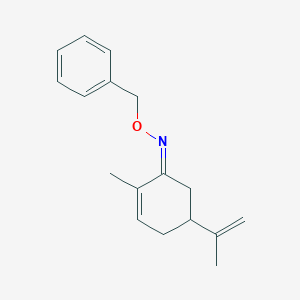
![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)
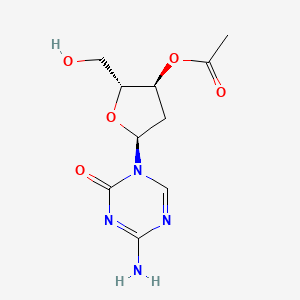
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)

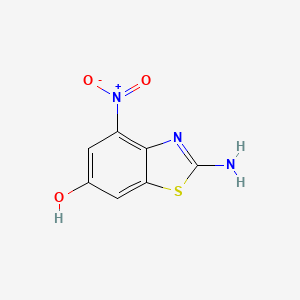
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)
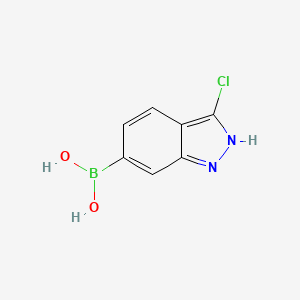
![Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)
![3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)
